N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocyclic structures makes this compound a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The indole moiety can also interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antiviral, anticancer, and antimicrobial effects.
Indole derivatives: Also exhibit significant biological activities, such as anti-inflammatory and anticancer properties.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide is unique due to the combination of both benzimidazole and indole moieties in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-propan-2-ylindole-6-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-15(2)26-13-11-16-9-10-17(14-20(16)26)22(27)23-12-5-8-21-24-18-6-3-4-7-19(18)25-21/h3-4,6-7,9-11,13-15H,5,8,12H2,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
CJMALBFMEZAMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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